(R)-NODAGA-tris(t-Bu ester)

Catalog No.
S12846685
CAS No.
M.F
C27H49N3O8
M. Wt
543.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-NODAGA-tris(t-Bu ester)

Product Name

(R)-NODAGA-tris(t-Bu ester)

IUPAC Name

(4R)-4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Molecular Formula

C27H49N3O8

Molecular Weight

543.7 g/mol

InChI

InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32)/t20-/m1/s1

InChI Key

ADHGPCATMVZKLP-HXUWFJFHSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)[C@H](CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator that plays a significant role in radiopharmaceutical chemistry, particularly in the labeling of peptides and proteins for imaging and therapeutic applications. This compound is characterized by its ability to form stable complexes with various metal ions, making it a valuable tool in nuclear medicine. The tris(t-Bu ester) form enhances its solubility and stability during synthesis and storage, facilitating its use in various biological applications.

  • Deprotection: The tert-butyl esters can be removed under acidic conditions to yield the free acid form, which is essential for subsequent conjugation reactions.
  • Metal Complexation: It readily complexes with radiometals such as copper-64, gallium-68, and indium-111. The stability of these complexes is crucial for their application in imaging and therapy.
  • Conjugation: The free acid form can react with amine-containing biomolecules (e.g., peptides) through amide bond formation, enabling the attachment of radiolabels to these molecules .

The biological activity of (R)-NODAGA-tris(t-Bu ester) is primarily linked to its use as a chelator in radiopharmaceuticals. Its complexes exhibit high stability and kinetic inertness, which are critical for maintaining the integrity of the radiolabeled compounds during circulation in biological systems. Studies have shown that radiolabeled peptides using (R)-NODAGA exhibit favorable pharmacokinetics and specific binding to target receptors, enhancing their potential for diagnostic imaging and targeted therapy .

The synthesis of (R)-NODAGA-tris(t-Bu ester) typically involves several steps:

  • Monoalkylation: Starting from NODAGA, the compound undergoes monoalkylation with tert-butyl alcohol under controlled conditions to introduce the tert-butyl esters.
  • Purification: The product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity for subsequent applications.
  • Deprotection: The tert-butyl groups can be selectively removed when needed, allowing for the functionalization of the chelator for specific applications .

(R)-NODAGA-tris(t-Bu ester) has several notable applications:

  • Radiopharmaceutical Development: It is widely used in the development of radiolabeled peptides for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
  • Targeted Therapy: The ability to label antibodies and other biomolecules allows for targeted delivery of therapeutic agents to specific tissues or tumors.
  • Research Tool: Used in biochemical research to study receptor interactions and cellular processes through imaging techniques .

Interaction studies involving (R)-NODAGA-tris(t-Bu ester) focus on its binding affinity with various metal ions and biomolecules. Research indicates that complexes formed with copper-64 demonstrate remarkable stability under physiological conditions, which is essential for maintaining radiolabel integrity during imaging procedures. Moreover, studies have shown that peptides labeled with (R)-NODAGA exhibit enhanced binding to their respective receptors compared to those labeled with other chelators like DOTA .

Several compounds share structural similarities with (R)-NODAGA-tris(t-Bu ester), each exhibiting unique properties:

Compound NameKey FeaturesUniqueness
DOTACommonly used chelator for metal ionsLess stable than NODAGA under certain conditions
HBED-CCAnother bifunctional chelatorHigher cost and limited availability
NODAGAParent compound without t-Bu estersMore reactive but less stable than t-Bu esters
NOTAUsed primarily for gallium-68 labelingDifferent metal ion selectivity

(R)-NODAGA-tris(t-Bu ester) stands out due to its enhanced stability and solubility compared to other chelators, making it particularly suitable for clinical applications where robust performance is required.

XLogP3

0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

543.35196553 g/mol

Monoisotopic Mass

543.35196553 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

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